molecular formula C11H10N4O2 B15166476 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione CAS No. 194874-92-5

4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione

Cat. No.: B15166476
CAS No.: 194874-92-5
M. Wt: 230.22 g/mol
InChI Key: HUEARTXVSKPDQM-UHFFFAOYSA-N
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Description

4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzylideneamino group attached to the triazine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione typically involves the condensation of 6-methyl-2H-1,2,4-triazine-3,5-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylideneamino group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

  • 4-(Benzylamino)-6-methyl-2H-1,2,4-triazine-3,5-dione
  • 4-(Benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione

Comparison: 4-(Benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione is unique due to the presence of the benzylideneamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the triazole derivative exhibits different binding affinities and biological activities due to the structural differences in the triazine and triazole rings .

Properties

CAS No.

194874-92-5

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

4-(benzylideneamino)-6-methyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H10N4O2/c1-8-10(16)15(11(17)14-13-8)12-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,17)

InChI Key

HUEARTXVSKPDQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N(C1=O)N=CC2=CC=CC=C2

Origin of Product

United States

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